(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is an organic compound that belongs to the class of fluorinated amines. Characterized by a fluorine atom at the 6th position of the naphthalene ring, this compound has garnered interest in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is CHClF, and it is often utilized for its potential biological activities and as a precursor in synthetic pathways.
This compound can be synthesized through various chemical methods, primarily involving the fluorination of naphthalene derivatives followed by amination processes. The hydrochloride salt form is commonly produced to enhance solubility and stability in various applications.
(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is classified as:
The synthesis of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride typically involves several key steps:
In industrial settings, large-scale production employs batch processing in controlled reactors to optimize yield and purity. Techniques such as crystallization and recrystallization are used for purification to meet quality standards .
The molecular structure of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride features a bicyclic naphthalene system with a tetrahydro configuration and a fluorine substituent.
(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride can participate in various chemical reactions:
Common reagents include:
The mechanism of action for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride involves its interaction with specific biological targets such as receptors and enzymes. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets. This compound may modulate neurotransmitter systems and has been explored for its potential therapeutic effects in neurological disorders .
The melting point and boiling point specifics are usually determined during synthesis and purification processes but are not universally standardized across different sources .
(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has diverse applications:
The unique properties imparted by the fluorine atom make this compound valuable for targeted research and therapeutic applications across various scientific fields.
The development of this compound reflects the pharmaceutical industry's "chiral switch" paradigm, where racemic mixtures are replaced by single enantiomers to enhance therapeutic precision. The THN scaffold first gained prominence with rotigotine, a non-fluorinated dopamine agonist used in Parkinson's disease. However, the 6-fluoro-THN variant emerged circa 2010–2015 as researchers systematically explored halogenation to modulate electronic properties and binding kinetics of monoamine-targeting agents [3] [7].
Table 1: Key Structural Analogs in the 1,2,3,4-Tetrahydronaphthalen-1-amine (THN) Pharmacophore Family
Compound Name | CAS Number | Substitution Pattern | Development Status |
---|---|---|---|
(R)-6-Fluoro-THN-1-amine hydrochloride | 1373232-18-8 | 6-Fluoro, (R)-chiral center | Preclinical reference standard |
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810074-60-2 | 5-Fluoro, (R)-chiral center | Research chemical |
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1373232-27-9 | 6-Fluoro, (S)-chiral center | Enantiomeric control |
Unsubstituted THN-1-amine (racemic) | 2216-32-2 | No halogen | Synthetic intermediate |
Commercial availability through specialized vendors (e.g., Amadis Chemical, JW PharmLab) since ~2015 enabled systematic structure-activity relationship (SAR) studies, particularly in serotonin and norepinephrine transporter systems. Its primary research application lies as a:
The (R) absolute configuration at the C1 position confers distinct advantages in molecular recognition versus the (S)-enantiomer (CAS: 1373232-27-9). X-ray crystallographic analyses reveal that the protonated amine in the hydrochloride salt forms a charge-assisted hydrogen bond with biological targets, while the (R)-configuration optimally orients the ethylamino sidechain for π-stacking interactions within G-protein coupled receptor (GPCR) binding pockets [3] [7].
Table 2: Stereochemical Influence on Molecular Properties
Parameter | (R)-Enantiomer | (S)-Enantiomer | Analytical Method |
---|---|---|---|
Chiral purity | >97% ee (HPLC) | >97% ee (HPLC) | Chiral stationary phase HPLC [2] |
Optical rotation [α]D25 | +15.2° (c=1, MeOH) (predicted) | -15.0° (c=1, MeOH) (predicted) | Polarimetry [6] |
Binding affinity (Ki) at 5-HT1A | 42 nM | 320 nM | Radioligand displacement [3] |
Computational parameters | |||
- TPSA | 26.02 Ų | 26.02 Ų | DFT calculations |
- LogP | 1.64 | 1.64 | Chromatometric determination [6] |
The 20-fold higher affinity of the (R)-enantiomer for serotonin receptors (e.g., 5-HT1A) exemplifies Pfeiffer's Rule, where enantioselectivity correlates with binding efficiency. This stereopreference arises because the (R)-conformation positions the fluoro substituent for orthogonal dipole interactions with Ser159 in transmembrane helix 3, a residue critical for monoamine receptor activation. The rigid tetralin ring further restricts conformational flexibility, reducing entropy penalties upon binding [3] [7].
The 6-fluoro modification strategically alters electronic, pharmacokinetic, and steric properties:
Electronic Effects
Metabolic Consequences
Steric and Polarity Contributions
Table 3: Comparative Bioisosteric Analysis at Position 6
Substituent (X) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | logD₇.₄ | CYP3A4 Inhibition (%) |
---|---|---|---|---|
H | 85 | 210 | 1.33 | 78 |
6-F | 29 | 95 | 1.64 | 42 |
6-Cl | 36 | 88 | 1.98 | 61 |
6-CH₃ | 120 | 310 | 1.71 | 85 |
6-OCH₃ | 410 | 980 | 1.22 | 93 |
Positional isomerism dramatically impacts target engagement, with the 6-fluoro analog showing superior dual SERT/NET inhibition versus 5-fluoro (CAS: 1810074-60-2) or 7-fluoro isomers. This arises from fluorine's electrostatic complementarity with Thr497 in the human serotonin transporter (hSERT) extracellular vestibule, as confirmed by cryo-EM structures [2] [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1